Dual PDZ Domain Engagement
IVMT-Rx-3 is a dual PDZ1/PDZ2 inhibitor, whereas its closest comparator, PDZ1i, is a single PDZ1 domain inhibitor. IVMT-Rx-3 was engineered by linking PDZ1i to the PDZ2-binding peptide TNYYFV via a PEG linker, enabling simultaneous engagement of both PDZ domains of MDA-9/Syntenin [1]. This dual-domain targeting is critical because the integrity of both PDZ domains is required for full MDA-9/Syntenin prometastatic function [2]. PDZ1i, which binds only the PDZ1 domain, provides incomplete signaling disruption.
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | Dual PDZ1 and PDZ2 domain inhibitor |
| Comparator Or Baseline | PDZ1i: Single PDZ1 domain inhibitor |
| Quantified Difference | Dual-domain vs. single-domain binding |
| Conditions | Structural design and functional characterization based on fragment-based drug discovery and NMR |
Why This Matters
This dual-domain engagement provides more complete pathway blockade, making IVMT-Rx-3 essential for experiments where full MDA-9/Syntenin signaling inhibition is required.
- [1] Pradhan AK, Modi J, Maji S, et al. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis. Mol Cancer Ther. 2023 Oct;22(10):1115-1127. PMID: 37721536. View Source
- [2] Pradhan AK, Modi J, Maji S, et al. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis. Mol Cancer Ther. 2023 Oct;22(10):1115-1127. PMID: 37721536. View Source
